Vitamin K5

Beschreibung

RN given refers to parent cpd

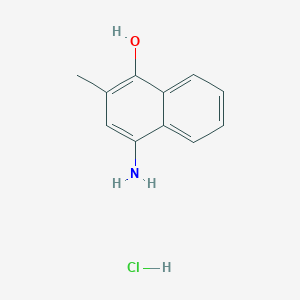

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-amino-2-methylnaphthalen-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO/c1-7-6-10(12)8-4-2-3-5-9(8)11(7)13/h2-6,13H,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGQFCTZXVAPVCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2C(=C1)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

130-24-5 (hydrochloride) | |

| Record name | Vitamin K5 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000083705 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3075042 | |

| Record name | Vitamin K5 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3075042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83-70-5, 130-24-5 | |

| Record name | Vitamin K5 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83-70-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vitamin K5 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000083705 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vitamin K5 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3075042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-hydroxy-3-methyl-1-naphthylammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.532 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VITAMIN K5 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KKP97T7O0X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-Amino-2-methyl-1-naphthol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032887 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Chemical and Physical Properties of Vitamin K5

For Researchers, Scientists, and Drug Development Professionals

Introduction

The term "Vitamin K5" is most commonly associated with the synthetic naphthoquinone derivative, 4-amino-2-methyl-1-naphthol, and its hydrochloride salt. It is a water-soluble analog of menadione (Vitamin K3). Historically, it was used for the treatment of vitamin K deficiency. Another compound, menadione sodium bisulfite, a water-soluble derivative of menadione, is also sometimes discussed in the context of synthetic vitamin K analogs. This guide provides a comprehensive overview of the chemical and physical properties, analytical methodologies, and key biological activities of both 4-amino-2-methyl-1-naphthol and menadione sodium bisulfite, with a clear distinction between the two.

Chemical and Physical Properties

The chemical and physical properties of 4-amino-2-methyl-1-naphthol hydrochloride and menadione sodium bisulfite are summarized in the tables below for easy comparison.

Table 1: Chemical and Physical Properties of 4-Amino-2-Methyl-1-Naphthol and its Hydrochloride Salt (this compound)

| Property | Value | Reference(s) |

| Chemical Name | 4-amino-2-methylnaphthalen-1-ol | [1] |

| Common Names | This compound, Synkamin | [1] |

| CAS Number | 83-70-5 (free base), 130-24-5 (hydrochloride) | [1] |

| Molecular Formula | C₁₁H₁₁NO (free base), C₁₁H₁₂ClNO (hydrochloride) | [1][2] |

| Molecular Weight | 173.21 g/mol (free base), 209.67 g/mol (hydrochloride) | [1][2] |

| Appearance | White crystalline powder (hydrochloride) | [1] |

| Melting Point | Decomposes at 280-282 °C (hydrochloride) | [1] |

| Solubility | Hydrochloride: Soluble in water, poorly soluble in ethanol, insoluble in diethyl ether. | [1] |

| pKa (Strongest Acidic) | 10.38 (predicted) | [3] |

| pKa (Strongest Basic) | 5.34 (predicted) | [3] |

| Stability | The hydrochloride salt is unstable in aqueous solutions at neutral pH, undergoing oxidation. | [1] |

Table 2: Chemical and Physical Properties of Menadione Sodium Bisulfite

| Property | Value | Reference(s) |

| Chemical Name | Sodium;2-methyl-1,4-dioxo-3H-naphthalene-2-sulfonate | |

| Common Names | Vitamin K3 sodium bisulfite | |

| CAS Number | 130-37-0 | [4] |

| Molecular Formula | C₁₁H₉NaO₅S | [4] |

| Molecular Weight | 276.24 g/mol | [4] |

| Appearance | White to off-white powder | |

| Melting Point | 121-124 °C | |

| Solubility | Water: ≥50 mg/mL | |

| pKa (Strongest Acidic) | -1.5 (predicted) | [5] |

| Stability | More stable than menadione, especially in aqueous solutions. |

Experimental Protocols

Synthesis of this compound Analogs

Synthesis of 4-Amino-2-methyl-1-naphthol from Menadione: A common synthetic route to 4-amino-2-methyl-1-naphthol involves the reduction of menadione (2-methyl-1,4-naphthoquinone) to menadiol, followed by amination. A detailed laboratory-scale procedure would typically involve:

-

Reduction of Menadione: Menadione is dissolved in a suitable solvent, such as ethanol or acetic acid. A reducing agent, like sodium hydrosulfite or catalytic hydrogenation (e.g., using H₂ gas with a palladium catalyst), is used to reduce the quinone to the corresponding hydroquinone (menadiol).

-

Amination: The resulting menadiol is then subjected to amination. This can be achieved by reacting it with an ammonia source under pressure and elevated temperature.

-

Purification: The crude product is then purified by recrystallization from an appropriate solvent to yield pure 4-amino-2-methyl-1-naphthol.

Synthesis of Menadione Sodium Bisulfite from Menadione: The synthesis of menadione sodium bisulfite is a straightforward addition reaction:

-

Reaction Setup: Menadione is dissolved in an alcohol, such as ethanol.[6] A separate aqueous solution of sodium bisulfite is prepared.[6]

-

Addition Reaction: The two solutions are mixed and heated (e.g., to around 75°C) to facilitate the nucleophilic addition of the bisulfite ion to the menadione molecule.[6] The reaction is typically carried out in a tubular reactor for continuous production.[7]

-

Crystallization and Isolation: The reaction mixture is then cooled to induce crystallization of the menadione sodium bisulfite adduct.[6] The resulting solid is collected by filtration, washed with a cold solvent like ethanol, and then dried.[6]

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC) for the Determination of 4-Amino-2-methyl-1-naphthol: A reverse-phase HPLC method can be employed for the quantification of 4-amino-2-methyl-1-naphthol.

-

Column: A C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is typically used.[8][9]

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier like acetonitrile or methanol. The pH of the aqueous phase is a critical parameter for achieving good peak shape and retention for the amine-containing analyte.

-

Detection: UV detection at a wavelength where the compound exhibits significant absorbance is suitable.

-

Sample Preparation: Samples are dissolved in the mobile phase or a compatible solvent, filtered through a 0.45 µm filter, and then injected into the HPLC system.

-

Quantification: A calibration curve is constructed by injecting standard solutions of known concentrations of 4-amino-2-methyl-1-naphthol hydrochloride.

Spectrophotometric Determination of Menadione Sodium Bisulfite: A colorimetric method can be used for the quantification of menadione sodium bisulfite.

-

Principle: The method often involves the conversion of menadione sodium bisulfite to menadione, which then reacts with a chromogenic agent.[5] For instance, menadione can react with 3-methyl-2-benzothiazolinone hydrazone hydrochloride (MBTH) in an alkaline medium to produce a blue-colored product with a maximum absorbance at 625 nm.[10] Another method involves the reaction with resorcinol in a concentrated sulfuric acid medium to yield a red-colored product with an absorption maximum at 520 nm.[10]

-

Procedure:

-

An aqueous solution of the menadione sodium bisulfite sample is prepared.

-

The pH is adjusted to be alkaline (e.g., using sodium carbonate) to convert the bisulfite adduct back to menadione.[5]

-

The chromogenic reagent (e.g., MBTH or resorcinol solution) is added.

-

The mixture is incubated for a specified time to allow for color development.

-

The absorbance of the resulting solution is measured at the wavelength of maximum absorbance using a spectrophotometer.

-

-

Quantification: The concentration of menadione sodium bisulfite in the sample is determined by comparing its absorbance to a calibration curve prepared from standard solutions of known concentrations.

Biological Activities and Signaling Pathways

Menadione and its Derivatives: Induction of Oxidative Stress and Apoptosis

Menadione and its water-soluble derivative, menadione sodium bisulfite, are known to induce cellular apoptosis, primarily through the generation of reactive oxygen species (ROS).[11] The redox cycling of menadione leads to the production of superoxide radicals, which can subsequently generate other ROS. This increase in oxidative stress triggers a cascade of events leading to programmed cell death.

The signaling pathway for menadione-induced apoptosis is complex and can involve multiple components of the cellular machinery. A simplified representation of this pathway is shown below.

Caption: Menadione-induced apoptotic pathway.

4-Amino-2-methyl-1-naphthol (this compound) as a Pyruvate Kinase M2 (PKM2) Inhibitor

Recent research has identified 4-amino-2-methyl-1-naphthol as an inhibitor of pyruvate kinase M2 (PKM2). PKM2 is a key enzyme in glycolysis and is often overexpressed in cancer cells, playing a role in the Warburg effect. By inhibiting PKM2, 4-amino-2-methyl-1-naphthol can disrupt the metabolic processes that cancer cells rely on for rapid proliferation.

The inhibition of PKM2 by 4-amino-2-methyl-1-naphthol represents a potential therapeutic strategy for cancer treatment. A diagram illustrating the role of PKM2 in cancer cell metabolism and the point of inhibition by this compound is provided below.

Caption: Inhibition of PKM2 by this compound.

Conclusion

4-Amino-2-methyl-1-naphthol (this compound) and menadione sodium bisulfite are synthetic, water-soluble analogs of vitamin K with distinct chemical properties and biological activities. While both have historical and research applications related to vitamin K function and cellular processes, their mechanisms of action differ. Menadione and its derivatives primarily induce apoptosis through oxidative stress, whereas 4-amino-2-methyl-1-naphthol shows promise as a metabolic inhibitor targeting the PKM2 enzyme in cancer cells. A thorough understanding of their individual properties, as detailed in this guide, is crucial for their effective application in research and drug development.

References

- 1. Identification of small molecule inhibitors of pyruvate kinase M2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. BJOC - Menadione: a platform and a target to valuable compounds synthesis [beilstein-journals.org]

- 5. eijst.org.uk [eijst.org.uk]

- 6. Menadione sodium bisulfite synthesis - chemicalbook [chemicalbook.com]

- 7. CN104163779A - Method for preparing menadione sodium bisulfite continuously in tubular type reactor - Google Patents [patents.google.com]

- 8. Optimization of HPLC methods for the development of quality control methods of combined powder formulations with paracetamol, phenylephrine hydrochloride, pheniramine maleate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Spectrophotometric methods for the rapid determination of menadione and menadione sodium bisulphite and their application in pharmaceutical preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Menadione triggers cell death through ROS-dependent mechanisms involving PARP activation without requiring apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Menadione induces the formation of reactive oxygen species and depletion of GSH-mediated apoptosis and inhibits the FAK-mediated cell invasion - PubMed [pubmed.ncbi.nlm.nih.gov]

Foundational Research on the Biological Activity of Vitamin K5: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research on the biological activity of Vitamin K5 (4-amino-2-methyl-1-naphthol), with a primary focus on its anti-cancer properties. The document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying molecular pathways and experimental workflows.

Core Biological Activity: Anti-Cancer Effects

This compound, a synthetic analog of vitamin K, has demonstrated significant anti-cancer activity in various preclinical studies. Its primary mechanisms of action include the induction of apoptosis (programmed cell death), inhibition of cancer cell metabolism, and overcoming multidrug resistance.

Induction of Apoptosis

This compound has been shown to induce apoptosis in a caspase-dependent manner in several cancer cell lines. This process involves the activation of key executioner enzymes, caspases, which orchestrate the dismantling of the cell. Studies have demonstrated that this compound treatment leads to an increase in the population of apoptotic cells, as confirmed by Annexin V and propidium iodide staining, and is associated with the upregulation of caspase-3 activity. The pan-caspase inhibitor, benzyloxycarbonyl-Val-Ala-Asp-fluoromethyl ketone (zVAD-fmk), has been shown to substantially prevent this compound-mediated apoptosis, confirming the caspase-dependency of this process[1][2][3].

Inhibition of Pyruvate Kinase M2 (PKM2)

A key molecular target of this compound is Pyruvate Kinase M2 (PKM2), an enzyme that plays a crucial role in the altered glucose metabolism of cancer cells, known as the Warburg effect. PKM2 is a rate-limiting enzyme in aerobic glycolysis. This compound has been identified as a relatively specific inhibitor of PKM2[4]. By inhibiting PKM2, this compound disrupts the metabolic advantage of cancer cells, leading to reduced proliferation and potentiation of cell death pathways[4][5].

Generation of Reactive Oxygen Species (ROS)

Similar to other quinone-containing compounds, this compound is believed to exert part of its cytotoxic effects through the generation of reactive oxygen species (ROS) within cancer cells. The redox cycling of the naphthoquinone core of this compound can lead to the production of superoxide radicals and other ROS, inducing oxidative stress. This oxidative stress can damage cellular components, including DNA and mitochondria, ultimately triggering apoptotic cell death[6][7].

Synergistic Effects and Overcoming Drug Resistance

This compound has shown promise in overcoming multidrug resistance in cancer cells. Studies on daunorubicin-resistant human T-lymphoblastoid leukemia cells (MOLT-4/DNR), which express high levels of P-glycoprotein, have demonstrated that this compound can suppress their proliferation almost as effectively as in the non-resistant parental cell line (MOLT-4)[5][8][9]. Furthermore, this compound exhibits synergistic effects when used in combination with conventional chemotherapeutic agents like daunorubicin, enhancing their anti-cancer efficacy[5][8].

Quantitative Data: In Vitro Efficacy

The anti-proliferative activity of this compound has been quantified in several cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key parameter.

| Cell Line | Cancer Type | IC50 (µM) | Assay | Reference |

| Colon 26 | Colorectal Carcinoma | 0.9 | WST Assay | [3] |

| MOLT-4 | T-lymphoblastoid Leukemia | ~10-100 | WST Assay | [5][8] |

| MOLT-4/DNR | Daunorubicin-resistant T-lymphoblastoid Leukemia | ~10-100 | WST Assay | [5][8] |

Signaling Pathways

The precise signaling pathways mediating this compound-induced apoptosis are still under investigation. However, based on studies of related vitamin K analogs and the known downstream effects of PKM2 inhibition and ROS generation, a putative signaling cascade can be proposed. Key pathways likely involved include the intrinsic apoptotic pathway, potentially modulated by the JNK and NF-κB signaling pathways.

Experimental Protocols

The following sections detail the methodologies for key experiments cited in the foundational research on this compound's biological activity.

Cell Viability and Proliferation Assay (WST-1/WST-8 Assay)

This assay is used to assess the effect of this compound on cancer cell proliferation and viability.

Principle: The water-soluble tetrazolium salt WST-1 (or WST-8) is reduced by metabolically active cells to a soluble formazan dye. The amount of formazan produced is directly proportional to the number of living cells.

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., Colon 26, MOLT-4) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the this compound solutions at various concentrations (e.g., 0.1, 1, 10, 100 µM). Include a vehicle control (medium with the same concentration of the solvent used for this compound, e.g., DMSO).

-

Incubation: Incubate the plate for 24 to 72 hours at 37°C and 5% CO₂.

-

WST-1/WST-8 Addition: Add 10 µL of WST-1 or WST-8 reagent to each well.

-

Incubation with Reagent: Incubate the plate for 1 to 4 hours at 37°C and 5% CO₂.

-

Absorbance Measurement: Measure the absorbance of the samples at 450 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.

Apoptosis Assay (Annexin V and Propidium Iodide Staining)

This flow cytometry-based assay is used to differentiate between viable, apoptotic, and necrotic cells following treatment with this compound.

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is lost.

Protocol:

-

Cell Treatment: Treat cancer cells with this compound at the desired concentrations (e.g., IC50 concentration) for a specified time (e.g., 24 or 48 hours). Include an untreated control.

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

-

Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).

-

Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.

-

Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of propidium iodide (PI) solution.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.

Caspase-3 Activity Assay

This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.

Principle: This colorimetric assay is based on the cleavage of a specific peptide substrate (e.g., DEVD-pNA) by active caspase-3, which releases the chromophore p-nitroaniline (pNA). The amount of pNA produced is proportional to the caspase-3 activity and can be quantified by measuring the absorbance at 405 nm.

Protocol:

-

Cell Lysate Preparation: Treat cells with this compound as described for the apoptosis assay. After treatment, lyse the cells using a specific lysis buffer provided in a commercial kit.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., Bradford assay).

-

Assay Reaction: In a 96-well plate, add 50-100 µg of protein from each cell lysate. Add the reaction buffer containing the DEVD-pNA substrate.

-

Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Absorbance Measurement: Measure the absorbance at 405 nm using a microplate reader.

-

Data Analysis: Calculate the fold-increase in caspase-3 activity in the this compound-treated samples compared to the untreated control.

Intracellular Reactive Oxygen Species (ROS) Detection

This assay is used to measure the generation of intracellular ROS following this compound treatment.

Principle: The cell-permeable dye 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is non-fluorescent. Once inside the cell, it is deacetylated by cellular esterases to DCFH, which is then oxidized by ROS to the highly fluorescent compound 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is proportional to the amount of ROS.

Protocol:

-

Cell Treatment: Treat cells with this compound for a shorter duration (e.g., 1-6 hours) as ROS generation is often an early event.

-

Loading with DCFH-DA: After treatment, wash the cells with PBS and then incubate them with 10-20 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.

-

Washing: Wash the cells twice with PBS to remove excess dye.

-

Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader (excitation ~485 nm, emission ~530 nm) or visualize the cells using a fluorescence microscope.

Conclusion

Foundational research indicates that this compound is a promising anti-cancer agent with a multi-faceted mechanism of action. Its ability to induce caspase-dependent apoptosis, inhibit the key metabolic enzyme PKM2, and potentially generate cytotoxic ROS highlights its potential for further investigation in cancer therapy, both as a standalone agent and in combination with existing chemotherapeutics to overcome drug resistance. Further research is warranted to fully elucidate the specific signaling pathways involved and to expand the evaluation of its efficacy across a broader range of cancer types.

References

- 1. Vitamins K2, K3 and K5 exert antitumor effects on established colorectal cancer in mice by inducing apoptotic death of tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. spandidos-publications.com [spandidos-publications.com]

- 4. Vitamin K(3) and K(5) are inhibitors of tumor pyruvate kinase M2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effects of Vitamin K3 and K5 on Daunorubicin-resistant Human T Lymphoblastoid Leukemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. semanticscholar.org [semanticscholar.org]

- 7. mdpi.com [mdpi.com]

- 8. Effects of Vitamin K3 and K5 on Daunorubicin-resistant Human T Lymphoblastoid Leukemia Cells | Anticancer Research [ar.iiarjournals.org]

- 9. ar.iiarjournals.org [ar.iiarjournals.org]

The Photosensitizing Capabilities of Vitamin K5: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vitamin K5 (4-amino-2-methyl-1-naphthol), a synthetic analog of the vitamin K group, has emerged as a potent photosensitizer with significant potential in various biomedical applications.[1][2][3] This technical guide provides an in-depth exploration of the photosensitizing capabilities of this compound, detailing its mechanism of action, summarizing key quantitative data, and outlining experimental protocols for its evaluation. The information presented is intended to serve as a comprehensive resource for researchers and professionals in the fields of photodynamic therapy (PDT), oncology, and antimicrobial research.

When exposed to light, particularly Ultraviolet A (UVA) radiation, this compound becomes an efficient generator of reactive oxygen species (ROS), including superoxide anion radicals and hydroxyl radicals.[1][2] This phototoxicity forms the basis of its therapeutic potential, enabling the targeted destruction of pathogenic bacteria and cancer cells.[1][4][5] This guide will delve into the specifics of these applications, supported by experimental evidence and detailed methodologies.

Data Presentation

The photosensitizing efficacy of this compound has been quantified in several studies. The following tables summarize the key findings for easy comparison.

Table 1: Antibacterial Photodynamic Inactivation with this compound and UVA Irradiation [1][2]

| Bacterial Species | This compound Concentration (μmol/L) | UVA Dose (J/cm²) | Reduction in Colony Forming Units (CFU) |

| Bacillus cereus | 1600 | 5.8 | 3 to 7 logs |

| Escherichia coli | 1600 | 5.8 | 3 to 7 logs |

| Pseudomonas aeruginosa | 1600 | 5.8 | 3 to 7 logs |

| Staphylococcus aureus | 1600 | 5.8 | 3 to 7 logs |

| Staphylococcus epidermidis | 1600 | 5.8 | 3 to 7 logs |

| Klebsiella pneumoniae | 1600 | 5.8 | 3 to 7 logs |

| Antibiotic-resistant P. aeruginosa | 1600 | 5.8 | Susceptible |

| Antibiotic-resistant S. aureus | 1600 | 5.8 | Susceptible |

| E. coli in human plasma | 2000 | 30 | 7 logs/ml |

| S. aureus in human plasma | 2000 | 30 | 7 logs/ml |

Table 2: In Vitro Anticancer Activity of this compound

| Cell Line | Parameter | Value | Reference |

| Colon 26 (murine colorectal carcinoma) | Proliferation | Dose-dependent suppression | [5] |

| Colon 26 | Apoptosis | Induction confirmed | [5] |

| Human leukemia cells (MOLT-4/DNR) | IC50 of daunorubicin | >10 times higher than parent cells | [4] |

| Various cancer cells | Pyruvate Kinase M2 (PKM2) Inhibition (IC50) | 28 μM | [3][6] |

| Pyruvate Kinase M1 (PKM1) Inhibition (IC50) | 191 μM | [6] | |

| Pyruvate Kinase L (PKL) Inhibition (IC50) | 120 μM | [6] |

Mechanism of Action: Photosensitization and Cellular Effects

The primary mechanism behind the therapeutic effects of this compound is its ability to act as a photosensitizer.[1] Upon absorption of light energy, it transitions to an excited state and transfers this energy to molecular oxygen, leading to the formation of highly reactive ROS.

Caption: Photosensitization mechanism of this compound leading to cell death.

In cancer cells, this compound has been shown to induce apoptosis through a caspase-dependent pathway.[5] Specifically, it upregulates the enzymatic activity of caspase-3, a key executioner caspase in the apoptotic cascade.[5]

Caption: this compound-induced apoptotic signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments involving the evaluation of this compound's photosensitizing capabilities.

Protocol 1: In Vitro Photodynamic Inactivation of Bacteria[1][2]

This protocol outlines the steps to assess the bactericidal efficacy of this compound upon UVA irradiation.

Caption: Experimental workflow for bacterial photodynamic inactivation.

1. Bacterial Culture:

-

Culture the desired bacterial strain (e.g., E. coli, S. aureus) in an appropriate broth medium overnight at 37°C.

-

Harvest the bacteria by centrifugation, wash with phosphate-buffered saline (PBS), and resuspend in PBS to a specific density (e.g., 10⁸ CFU/ml).

2. Photosensitizer and Irradiation:

-

Prepare a stock solution of this compound in a suitable solvent and dilute it in the bacterial suspension to achieve the desired final concentrations (e.g., 0-1600 μmol/L).[2]

-

Incubate the mixture in the dark for a specified period.

-

Transfer the suspensions to a suitable plate (e.g., 96-well plate).

-

Irradiate the samples with a UVA light source at a defined dose (e.g., 2.9 or 5.8 J/cm²).[2] Control groups should include bacteria with this compound but no light, and bacteria with light but no this compound.

3. Viability Assessment:

-

After irradiation, serially dilute the bacterial suspensions in PBS.

-

Plate the dilutions onto agar plates.

-

Incubate the plates overnight at 37°C.

-

Count the number of colonies to determine the CFU/ml.

-

Calculate the log reduction in CFU compared to the control groups.

Protocol 2: In Vitro Cytotoxicity and Apoptosis Assay in Cancer Cells[5]

This protocol describes the evaluation of this compound's anticancer effects.

References

- 1. This compound is an efficient photosensitizer for ultraviolet A light inactivation of bacteria [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. This compound CAS#: 83-70-5 [amp.chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. Vitamins K2, K3 and K5 exert antitumor effects on established colorectal cancer in mice by inducing apoptotic death of tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. file.medchemexpress.com [file.medchemexpress.com]

Initial Studies on the Antimicrobial Spectrum of Synkamin (Vitamin K5): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the initial studies concerning the antimicrobial properties of Synkamin, chemically known as 4-amino-2-methyl-1-naphthol hydrochloride, and often referred to as Vitamin K5. This document collates available data on its spectrum of activity, details the probable experimental protocols used in these early investigations, and illustrates its proposed mechanism of action.

Introduction

Synkamin, a water-soluble analog of menadione (Vitamin K3), was historically used to treat Vitamin K deficiency.[1] Beyond its primary function in hemostasis, early research dating back to the 1940s identified its potential as an antimicrobial agent.[2] These initial studies explored its efficacy against a range of bacteria and molds, suggesting its use as a potential preservative for pharmaceuticals, foods, and beverages.[1][3] This guide revisits these foundational studies to provide a core understanding of Synkamin's antimicrobial profile.

Antimicrobial Spectrum

Initial investigations revealed that Synkamin possesses a broad-spectrum antimicrobial activity, with a more pronounced effect on Gram-positive bacteria compared to Gram-negative bacteria. The bactericidal concentrations were determined for several common bacterial species.

Table 1: Bactericidal Concentrations of Synkamin against Various Bacterial Species

| Microorganism | Gram Stain | Bactericidal Concentration (ppm) |

| Staphylococcus aureus | Positive | 60 |

| Bacillus subtilis | Positive | Not specified, but noted as susceptible |

| Proteus vulgaris | Negative | Not specified, but noted as susceptible |

| Pseudomonas fluorescens | Negative | Not specified, but noted as susceptible |

| Escherichia coli | Negative | 220 |

Source: Data compiled from studies on the antimicrobial activity of this compound.[4]

Experimental Protocols

The bactericidal concentration, the lowest concentration of an agent that kills a particular bacterium, was a key metric in these early studies.[4] The likely method was a broth dilution test.

Protocol: Broth Dilution Method (Probable)

-

Preparation of Inoculum: Pure cultures of the test bacteria (Escherichia coli, Bacillus subtilis, Proteus vulgaris, Staphylococcus aureus, and Pseudomonas fluorescens) were grown in a suitable liquid medium (e.g., Nutrient Broth) to achieve a standard cell density.[4]

-

Preparation of Synkamin Dilutions: A stock solution of Synkamin (4-amino-2-methyl-1-naphthol hydrochloride) was prepared and serially diluted in test tubes containing sterile nutrient broth to achieve a range of concentrations (e.g., from 10 ppm to 300 ppm).

-

Inoculation: A standardized volume of the bacterial inoculum was added to each tube of the Synkamin dilution series. A control tube containing only nutrient broth and the bacterial inoculum was also prepared.

-

Incubation: The tubes were incubated under standard conditions (e.g., 37°C for 24-48 hours).

-

Determination of Endpoint: After incubation, the tubes were visually inspected for turbidity. To determine the bactericidal concentration, a small aliquot from each clear tube (showing no growth) was sub-cultured onto a solid agar medium. The lowest concentration from which no bacterial growth occurred on the subculture plate was recorded as the bactericidal concentration.[4]

To understand the kinetics of the antimicrobial action, experiments were conducted to determine the time required for Synkamin to inhibit bacterial growth.

Protocol: Time-Kill Assay (Probable)

-

A bactericidal concentration of Synkamin (e.g., 220 ppm for E. coli) was added to a flask containing a known concentration of the test bacteria in nutrient broth.

-

The flask was incubated with agitation.

-

At specific time intervals (e.g., 10, 20, 30, 60 minutes), an aliquot was withdrawn from the flask.

-

The sample was serially diluted and plated on nutrient agar to determine the number of viable cells (Colony Forming Units per mL).

-

A control flask without Synkamin was run in parallel.

-

The results would indicate the rate of killing. Studies showed that for E. coli and S. aureus, inhibition was not immediate, with 50% inhibition occurring after approximately 25-32 minutes of contact.[4]

Proposed Mechanism of Action

More recent research into Vitamin K analogs, including this compound, has elucidated a potential mechanism for its antimicrobial activity, particularly when exposed to ultraviolet light. Synkamin can act as a photosensitizer, generating reactive oxygen species (ROS) that are highly damaging to microbial cells.

Upon irradiation with UVA light, Synkamin is believed to facilitate the production of superoxide anion radicals (O₂⁻) and hydroxyl radicals (•OH).[3] These highly reactive species can indiscriminately damage cellular components, including DNA, proteins, and lipids, leading to cell death.

The diagram below illustrates the proposed workflow for this photosensitization mechanism.

Caption: Proposed photosensitization mechanism of Synkamin.

Separate from its photosensitizing effects, Synkamin has also been identified as a specific inhibitor of pyruvate kinase M2 (PKM2), an enzyme involved in glycolysis.[3] By inhibiting PKM2, Synkamin can disrupt the central energy metabolism of cells, including microbial cells, potentially leading to growth inhibition and death. This provides an alternative or complementary mechanism for its antimicrobial action that is independent of light exposure.

The logical flow of this inhibitory pathway is presented below.

Caption: Synkamin's role as an inhibitor of the PKM2 enzyme.

Conclusion

The initial studies on Synkamin (this compound) established its potential as a broad-spectrum antimicrobial agent, with notable efficacy against Gram-positive bacteria. While the original, detailed experimental protocols require inference based on historical practices, the quantitative data on its bactericidal concentrations provide a valuable baseline for modern assessment. The proposed mechanisms of action, involving both photosensitization-induced oxidative stress and metabolic inhibition, offer compelling pathways for its observed antimicrobial effects. These foundational findings underscore the potential utility of vitamin K analogs in the development of novel antimicrobial strategies.

References

The Core Science of Vitamin K5 and Its Derivatives: A Technical Guide for Researchers

An In-depth Examination of the Chemistry, Biological Activity, and Mechanisms of Action of a Promising Class of Synthetic Vitamin K Analogs

Introduction

Vitamin K5, chemically known as 4-amino-2-methyl-1-naphthol, is a synthetic analog of vitamin K3 (menadione).[1][2] Unlike the naturally occurring phylloquinone (K1) and menaquinones (K2), this compound and its derivatives represent a class of compounds with distinct biological activities that have garnered significant interest in the scientific community, particularly in the field of oncology. This technical guide provides a comprehensive overview of the basic science of this compound and its derivatives, focusing on their chemical properties, synthesis, biological functions, and mechanisms of action. The content is tailored for researchers, scientists, and drug development professionals, offering a detailed resource to support further investigation and therapeutic development.

Chemical Properties and Synthesis of this compound and Its Derivatives

This compound is a water-soluble hydrochloride salt, which offers an advantage in terms of bioavailability compared to its fat-soluble natural counterparts.[2] The core structure of this compound is a 2-methyl-1,4-naphthoquinone ring, which is the pharmacophore responsible for the biological activities of the vitamin K family.[3] The synthesis of this compound can be achieved from 2-methylnaphthalene or menadione.[2]

The synthesis of this compound derivatives often involves modifications at the C3 position of the naphthoquinone ring, which can significantly influence their biological activity. Researchers have explored the synthesis of various analogs, including those with different alkyl and aryl substituents, to investigate structure-activity relationships and develop compounds with enhanced potency and selectivity.[4][5]

Biological Activities and Therapeutic Potential

While the broader vitamin K family is known for its role in blood coagulation and bone metabolism, this compound and its derivatives have demonstrated a range of other biological effects, most notably potent anticancer activity.[3][6]

Anticancer Activity

Numerous in vitro and in vivo studies have highlighted the potential of this compound as an anticancer agent against various cancer types, including:

-

Hepatocellular Carcinoma (HCC): this compound has been shown to suppress the proliferation of HCC cells and inhibit tumor growth in animal models.[7]

-

Colorectal Cancer (CRC): Studies have demonstrated that this compound can induce apoptotic death in colorectal cancer cells, suggesting its therapeutic potential for this malignancy.[3]

-

Leukemia: this compound, in combination with other agents, has been shown to decrease cell proliferation and increase apoptosis in leukemia cells.[8]

The anticancer effects of this compound are often attributed to its ability to induce cell cycle arrest and apoptosis in cancer cells.

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of this compound and some of its derivatives against various cancer cell lines, presented as IC50 values (the concentration required to inhibit the growth of 50% of cells).

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| This compound | Colon 26 (murine colorectal carcinoma) | 0.9 | [9] |

| This compound | PLC/PRF/5 (human hepatocellular carcinoma) | Suppresses proliferation at 30 µM | [7] |

| Vitamin K3 analog (Compound 14) | MCF7 (human breast adenocarcinoma) | Selectively active | [4] |

| Vitamin K3 analog (Compound (+/-)15) | MES-SA (human uterine sarcoma) | Potent cytotoxicity | [4] |

| Vitamin K3 analog (Compound (+/-)15) | MES-SA/Dx5 (doxorubicin-resistant uterine sarcoma) | Potent cytotoxicity | [4] |

| 7-Methyljuglone derivative (Compound 19) | HeLa (human cervical cancer) | 5.3 | [5] |

| 7-Methyljuglone derivative (Compound 19) | DU145 (human prostate carcinoma) | 6.8 | [5] |

| 2-amino-1,4-naphthoquinone derivative (Compound 5b) | MCF-7 (human breast adenocarcinoma) | 27.76 | [10] |

| 2-amino-1,4-naphthoquinone derivative (Compound 5k) | MCF-7 (human breast adenocarcinoma) | 27.86 | [10] |

Mechanisms of Action

The anticancer effects of this compound are mediated through multiple cellular mechanisms, primarily involving the induction of cell cycle arrest and apoptosis.

Cell Cycle Arrest

This compound has been shown to induce a G1 phase arrest in the cell cycle of cancer cells.[7] This arrest prevents the cells from progressing to the S phase, where DNA replication occurs, thereby halting proliferation. A key molecular mechanism underlying this effect is the downregulation of Cyclin-Dependent Kinase 4 (Cdk4).[7] Cdk4, in complex with Cyclin D, is a critical regulator of the G1/S transition.[11][12] By reducing the expression of Cdk4, this compound disrupts this key cell cycle checkpoint.

Signaling Pathway of this compound-Induced G1 Cell Cycle Arrest

Caption: this compound induces G1 cell cycle arrest by downregulating Cdk4 expression.

Apoptosis Induction

This compound and its derivatives are potent inducers of apoptosis, or programmed cell death, in various cancer cell lines.[3] This process is characterized by distinct morphological and biochemical changes, including cell shrinkage, chromatin condensation, and DNA fragmentation. The induction of apoptosis by this compound can occur through both caspase-dependent and -independent pathways.

One of the signaling pathways implicated in this compound-induced apoptosis is the Extracellular signal-regulated kinase (ERK) pathway.[13] Activation of the ERK pathway can lead to the regulation of downstream apoptosis-related proteins.

Signaling Pathway of this compound-Induced Apoptosis

Caption: this compound can induce apoptosis through the activation of the ERK signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological activity of this compound and its derivatives.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

-

96-well plates

-

Cancer cell lines of interest

-

Complete culture medium

-

This compound or its derivatives

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

-

Treatment: Prepare serial dilutions of this compound or its derivatives in culture medium. Replace the medium in the wells with 100 µL of the compound-containing medium. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).

-

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

-

Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value can be determined by plotting the percentage of viability against the log of the compound concentration.

Experimental Workflow for MTT Assay

Caption: A typical workflow for determining cell viability using the MTT assay.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is unable to cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is lost.

Materials:

-

Treated and control cells

-

Phosphate-buffered saline (PBS)

-

1X Annexin V binding buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)

-

FITC-conjugated Annexin V

-

Propidium Iodide (PI) solution (e.g., 50 µg/mL)

-

Flow cytometer

Procedure:

-

Cell Harvesting: Harvest both adherent and floating cells from the treatment and control groups. Centrifuge at 300 x g for 5 minutes.

-

Washing: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer to a concentration of 1 x 10^6 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of FITC-Annexin V and 1 µL of PI solution.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze by flow cytometry within one hour.

Data Interpretation:

-

Annexin V- / PI- : Live cells

-

Annexin V+ / PI- : Early apoptotic cells

-

Annexin V+ / PI+ : Late apoptotic or necrotic cells

-

Annexin V- / PI+ : Necrotic cells (due to mechanical injury during preparation)

Western Blot for Cdk4 Detection

Western blotting is used to detect the levels of specific proteins in a sample. This protocol is for the detection of Cdk4 in cell lysates following treatment with this compound.

Materials:

-

Treated and control cell pellets

-

RIPA buffer (or other suitable lysis buffer) with protease inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody: Rabbit anti-Cdk4 monoclonal antibody

-

Secondary antibody: HRP-conjugated anti-rabbit IgG

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Lysis: Lyse cell pellets in RIPA buffer on ice. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

-

SDS-PAGE: Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary anti-Cdk4 antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST for 5-10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Washing: Wash the membrane three times with TBST for 5-10 minutes each.

-

Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.

-

Analysis: Quantify the band intensity and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative expression of Cdk4.

Conclusion

This compound and its derivatives represent a promising area of research for the development of novel anticancer therapies. Their ability to induce cell cycle arrest and apoptosis in cancer cells through specific molecular mechanisms, such as the downregulation of Cdk4, provides a strong rationale for their continued investigation. This technical guide has provided a foundational overview of the chemistry, biological activity, and experimental methodologies associated with this compound. It is intended to serve as a valuable resource for researchers and drug development professionals as they explore the full therapeutic potential of this intriguing class of compounds. Further research into the structure-activity relationships of this compound derivatives and the detailed elucidation of their signaling pathways will be crucial for the design of next-generation anticancer agents with improved efficacy and selectivity.

References

- 1. CDK4 (D9G3E) Rabbit mAb | Cell Signaling Technology [cellsignal.com]

- 2. Design, synthesis and biological evaluation of marine naphthoquinone-naphthol derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. a graphvis `dot` script example · GitHub [gist.github.com]

- 5. Cytotoxicity of synthesized 1,4-naphthoquinone analogues on selected human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Vitamin K: A novel cancer chemosensitizer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. kumc.edu [kumc.edu]

- 8. researchgate.net [researchgate.net]

- 9. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 10. researchgate.net [researchgate.net]

- 11. CDK4: a master regulator of the cell cycle and its role in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Selective inhibition of CDK4/6: A safe and effective strategy for developing anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Methodological & Application

Application Note & Protocol: Assessing the Stability of Vitamin K5 (Menadione) in Solution

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vitamin K5, also known as menadione, is a synthetic naphthoquinone that serves as a precursor to vitamin K2. Its stability in solution is a critical parameter for the development of pharmaceutical formulations, supplements, and other commercial products. This document provides a detailed protocol for assessing the stability of this compound in solution through forced degradation studies, in line with the International Council for Harmonisation (ICH) guidelines. The primary analytical technique employed is High-Performance Liquid Chromatography (HPLC) with UV detection, a widely accepted method for its accuracy and ability to separate the parent compound from its degradation products.[1][2][3][4]

Menadione is known to be susceptible to degradation under various conditions, particularly exposure to light and alkaline environments.[5][6] Therefore, a comprehensive stability assessment is crucial to ensure product efficacy and safety. This protocol will cover the preparation of this compound solutions, the execution of forced degradation studies under different stress conditions (acidic, basic, oxidative, thermal, and photolytic), and the analysis of the resulting samples using a stability-indicating HPLC method.

Signaling Pathways and Logical Relationships

Vitamin K Cycle and Menadione's Role

Vitamin K is essential for the post-translational modification of certain proteins required for blood coagulation and calcium metabolism.[7][8] The vitamin K cycle is a key metabolic pathway where the reduced form of vitamin K (hydroquinone) is a cofactor for the γ-glutamyl carboxylase enzyme. This enzyme catalyzes the carboxylation of glutamate residues on specific proteins. During this process, vitamin K is oxidized to vitamin K epoxide and is subsequently recycled back to its active reduced form by the enzyme vitamin K epoxide reductase (VKOR).[9][10] Menadione (this compound) can enter this cycle and be converted into the active menaquinone-4 (MK-4) form.

Caption: The role of Menadione (this compound) within the Vitamin K cycle.

Experimental Workflow for Stability Assessment

The following diagram outlines the overall workflow for the stability assessment of this compound in solution.

Caption: Workflow for the forced degradation study of this compound.

Experimental Protocols

Materials and Reagents

-

This compound (Menadione) reference standard

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Ammonium Acetate

-

Glacial Acetic Acid

-

Hydrochloric Acid (HCl)

-

Sodium Hydroxide (NaOH)

-

Hydrogen Peroxide (H₂O₂)

-

Volumetric flasks, pipettes, and other standard laboratory glassware

-

Amber vials for sample storage

-

HPLC system with a UV/PDA detector

-

ZIC-HILIC column (e.g., 250 mm x 4.6 mm, 5 µm) or a suitable C18 column[1][3]

-

pH meter

-

Calibrated oven

-

Photostability chamber

Preparation of Solutions

4.2.1. Standard Stock Solution (e.g., 1000 µg/mL)

-

Accurately weigh 100 mg of this compound reference standard.

-

Transfer it to a 100 mL amber volumetric flask.

-

Dissolve and dilute to volume with a suitable solvent (e.g., a mixture of acetonitrile and water, or methanol). Protect from light.[6]

4.2.2. Working Standard Solution (e.g., 100 µg/mL)

-

Pipette 10 mL of the Standard Stock Solution into a 100 mL amber volumetric flask.

-

Dilute to volume with the mobile phase.

Forced Degradation Studies

For each condition, prepare a sample of this compound at a known concentration (e.g., 100 µg/mL) in the respective stress medium. Store all samples protected from light, except for the photostability samples.[1][11]

4.3.1. Acid Hydrolysis

-

To a known volume of this compound solution, add an equal volume of 0.1 N HCl.

-

Keep the solution at a specified temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

-

At each time point, withdraw an aliquot, neutralize it with 0.1 N NaOH, and dilute with the mobile phase to the target concentration for HPLC analysis.

4.3.2. Base Hydrolysis

-

To a known volume of this compound solution, add an equal volume of 0.1 N NaOH.

-

Maintain the solution at room temperature for a defined period. Base-catalyzed degradation can be rapid.[5]

-

At each time point, withdraw an aliquot, neutralize it with 0.1 N HCl, and dilute with the mobile phase.

4.3.3. Oxidative Degradation

-

To a known volume of this compound solution, add an equal volume of 3% H₂O₂.

-

Keep the solution at room temperature for a defined period.

-

At each time point, withdraw an aliquot and dilute with the mobile phase.

4.3.4. Thermal Degradation

-

Place the this compound solution in a calibrated oven at an elevated temperature (e.g., 70°C).[1]

-

Withdraw aliquots at specified time intervals.

-

Allow the samples to cool to room temperature before diluting with the mobile phase.

4.3.5. Photolytic Degradation

-

Expose the this compound solution to light in a photostability chamber, as per ICH Q1B guidelines.

-

Simultaneously, keep a control sample in the dark.

-

Withdraw aliquots at specified time intervals and dilute with the mobile phase. Menadione solutions in clear glass can lose significant strength within hours when exposed to light.[5]

HPLC Analysis

A stability-indicating method must be able to separate the intact drug from its degradation products.[11][12]

4.4.1. Chromatographic Conditions (Example)

-

Mobile Phase: Isocratic mixture of 200mM Ammonium Acetate solution and Acetonitrile (20:80 v/v), with the pH adjusted to 5.7 with glacial acetic acid.[1]

-

Flow Rate: 0.5 mL/min[1]

-

Column Temperature: 25°C[1]

-

Detection Wavelength: 261 nm[1]

-

Injection Volume: 20 µL

4.4.2. Method Validation The analytical method should be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose. This includes assessing specificity, linearity, range, accuracy, precision, and robustness.

Data Presentation

Summarize the quantitative data from the forced degradation studies in the following tables.

Table 1: Summary of this compound Degradation under Stress Conditions

| Stress Condition | Duration (hours) | Initial Concentration (µg/mL) | Final Concentration (µg/mL) | % Degradation | Number of Degradation Peaks |

| 0.1 N HCl, 60°C | 2 | 100 | |||

| 4 | 100 | ||||

| 8 | 100 | ||||

| 24 | 100 | ||||

| 0.1 N NaOH, RT | 0.5 | 100 | |||

| 1 | 100 | ||||

| 2 | 100 | ||||

| 3% H₂O₂, RT | 2 | 100 | |||

| 4 | 100 | ||||

| 8 | 100 | ||||

| 70°C | 24 | 100 | |||

| 48 | 100 | ||||

| 72 | 100 | ||||

| Photolytic | 8 | 100 | |||

| 24 | 100 |

Table 2: Chromatographic Data for Major Degradation Products

| Stress Condition | Retention Time (min) | Peak Area (%) |

| This compound (Parent) | ||

| Acid Degradant 1 | ||

| Acid Degradant 2 | ||

| Base Degradant 1 | ||

| Oxidative Degradant 1 | ||

| Photo Degradant 1 |

Conclusion

This protocol provides a comprehensive framework for assessing the stability of this compound in solution. The forced degradation studies will help in identifying the potential degradation pathways and the critical factors affecting the stability of menadione. The use of a validated, stability-indicating HPLC method is essential for obtaining reliable and accurate data.[1][3] The results from this protocol can be used to establish appropriate storage conditions, shelf-life, and formulation strategies for products containing this compound. It is crucial to handle menadione with care, especially by protecting it from light and alkaline conditions to prevent significant degradation.[5][6]

References

- 1. Validation of a Stability-Indicating Hydrophilic Interaction Liquid Chromatographic Method for the Quantitative Determination of Vitamin K3 (Menadione Sodium Bisulfite) in Injectable Solution Formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A concise review of quantification methods for determination of vitamin K in various biological matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. Coagulation - Wikipedia [en.wikipedia.org]

- 8. Vitamin K – sources, physiological role, kinetics, deficiency, detection, therapeutic use, and toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Recent trends in the metabolism and cell biology of vitamin K with special reference to vitamin K cycling and MK-4 biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. longdom.org [longdom.org]

- 12. rjptonline.org [rjptonline.org]

Application Notes and Protocols for Studying Cancer Metabolic Pathways Using Synkamin (Vitamin K3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Synkamin, also known as menadione or vitamin K3, is a synthetic naphthoquinone with potent anticancer properties. Its mechanism of action is primarily attributed to its ability to undergo redox cycling, leading to the generation of reactive oxygen species (ROS) and the induction of oxidative stress within cancer cells. This targeted assault on the cellular redox balance makes Synkamin a valuable tool for investigating the metabolic vulnerabilities of cancer. Cancer cells often exhibit a reprogrammed metabolism, characterized by an increased reliance on glycolysis even in the presence of oxygen (the Warburg effect), and altered mitochondrial function.[1][2][3] Synkamin's ability to disrupt these metabolic pathways provides a unique opportunity to study their roles in cancer cell survival and to identify potential therapeutic targets.

These application notes provide a comprehensive overview of the use of Synkamin to study metabolic pathways in cancer, including its effects on cellular viability, mitochondrial function, and key metabolic and signaling pathways. Detailed protocols for relevant in vitro assays are also provided to facilitate the practical application of Synkamin in a research setting.

Data Presentation

Table 1: Cytotoxicity of Synkamin (Menadione) in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value (µM) | Exposure Time | Reference |

| Multidrug-Resistant Leukemia | Leukemia | 13.5 ± 3.6 | Not Specified | [4] |

| Parental Leukemia | Leukemia | 18 ± 2.4 | Not Specified | [4] |

| SAS | Oral Squamous Carcinoma | 8.45 | 24h | [5] |

| A549 | Non-small Cell Lung Cancer | 16 | 48h | [6] |

| H4IIE | Rat Hepatocellular Carcinoma | 25 | 24h | [7] |

| MCF-7 | Breast Cancer | 14.2 | Not Specified | [8] |

Table 2: Cytotoxicity of Synkamin (Menadione) in Combination with Ascorbic Acid (Vitamin C)

| Cell Line | Cancer Type | Menadione (µM) | Ascorbic Acid (µM) | Effect | Reference |

| Jurkat | Leukemia | 2 - 20 | 200 - 2000 | Synergistic Cytotoxicity | [9] |

| U251 | Glioblastoma | Not Specified | Not Specified | Synergistic Cytotoxicity | [10] |

| MDA-MB-231 | Triple-Negative Breast Cancer | 3 - 12 | 50 - 200 | Synergistic Cytotoxicity | [11] |

| HCC1806 | Triple-Negative Breast Cancer | 3 - 12 | 50 - 200 | Synergistic Cytotoxicity | [11] |

Note: The combination of menadione and ascorbate is often used in a 1:100 molar ratio.[12]

Table 3: Effects of Synkamin (Menadione) on Metabolic Parameters

| Parameter | Cell Line | Menadione Concentration (µM) | Incubation Time | Observed Effect | Reference |

| Mitochondrial Superoxide | Jurkat | 10 | Not Specified | ~1.5-2 fold increase | [13] |

| Jurkat | 20 | Not Specified | ~7-9 fold increase | [13] | |

| Jurkat (with 2000 µM Ascorbate) | 20 | Not Specified | Up to 15-fold increase | [14] | |

| ATP Levels | JAR | 100 | 2h | Decreased to 26.6% of control | [15] |

| JAR | 100 | 24h | Decreased to 9.8% of control | [15] | |

| Acid-Soluble Thiols (GSH) | L1210 | >27 | Not Specified | Time and concentration-dependent depletion | |

| L1210 | 45 | Not Specified | Depletion to 15% of control |

Signaling Pathways and Mechanisms of Action

Synkamin's anticancer effects are mediated through a multi-pronged attack on cancer cell metabolism and survival pathways. The primary mechanism involves the generation of ROS, which in turn triggers a cascade of events leading to cell death.

References

- 1. Menadione-induced cytotoxicity is associated with protein thiol oxidation and alteration in intracellular Ca2+ homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. abcam.com [abcam.com]

- 3. Poly(ADP-ribose) Contributes to an Association between Poly(ADP-ribose) Polymerase-1 and Xeroderma Pigmentosum Complementation Group A in Nucleotide Excision Repair - PMC [pmc.ncbi.nlm.nih.gov]

- 4. broadpharm.com [broadpharm.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Cytotoxic and apoptotic effects of menadione on rat hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scienceopen.com [scienceopen.com]

- 9. researchgate.net [researchgate.net]

- 10. Menadione induces the formation of reactive oxygen species and depletion of GSH-mediated apoptosis and inhibits the FAK-mediated cell invasion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Selective Targeting of Cancerous Mitochondria and Suppression of Tumor Growth Using Redox-Active Treatment Adjuvant - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Modulation of cytotoxicity of menadione sodium bisulfite versus leukemia L1210 by the acid-soluble thiol pool - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. scribd.com [scribd.com]

- 14. goldbio.com [goldbio.com]

- 15. Apoptosis and DNA Damage (H2A.X(S139) + cleaved PARP1 + Anti-GAPDH) Western Blot Cocktail (ab131385) | Abcam [abcam.com]

Troubleshooting & Optimization

Technical Support Center: Optimizing 4-Amino-2-Methyl-1-Naphthol Concentration for Cell Culture Studies

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the concentration of 4-amino-2-methyl-1-naphthol (also known as Vitamin K5) for cell culture studies.

Frequently Asked Questions (FAQs)

Q1: What is 4-amino-2-methyl-1-naphthol and what is its primary mechanism of action in cancer cell lines?

4-amino-2-methyl-1-naphthol, a synthetic menadione analog, is recognized for its role as a specific inhibitor of the M2 isoform of pyruvate kinase (PKM2).[1] PKM2 is a key enzyme in the glycolytic pathway, and its inhibition by 4-amino-2-methyl-1-naphthol disrupts cancer cell metabolism, leading to reduced proliferation and induction of apoptosis.[1]

Q2: What is a recommended starting concentration range for my experiments?

A definitive optimal concentration is cell-line dependent. However, based on the IC50 value for PKM2 inhibition (28 µM) and cytotoxicity data from related aminonaphthoquinone compounds, a starting range of 10 µM to 100 µM is recommended for initial screening experiments. It is crucial to perform a dose-response study to determine the optimal concentration for your specific cell line and experimental endpoint.

Q3: How should I prepare a stock solution of 4-amino-2-methyl-1-naphthol?

The hydrochloride salt of 4-amino-2-methyl-1-naphthol is water-soluble.[2]

-

Recommended Solvent: Sterile distilled water or phosphate-buffered saline (PBS).

-

Stock Concentration: A 10 mM stock solution is a common starting point. To prepare, dissolve 2.096 mg of 4-amino-2-methyl-1-naphthol HCl (MW: 209.57 g/mol ) in 1 mL of solvent.

-

Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C. Protect from light.

Q4: Is 4-amino-2-methyl-1-naphthol stable in cell culture media?

The hydrochloride salt of 4-amino-2-methyl-1-naphthol can be unstable in aqueous solutions at neutral pH, leading to oxidation and the formation of a colored precipitate (pink to purple).[2] This can impact the effective concentration of the compound in your experiments.

-

Mitigation Strategy: Prepare fresh dilutions of the compound in your cell culture medium immediately before each experiment. Avoid storing the compound in media for extended periods.

Troubleshooting Guide

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Precipitate forms in the cell culture medium upon addition of 4-amino-2-methyl-1-naphthol. | Instability of the compound at neutral pH, leading to oxidation and precipitation. | Prepare fresh dilutions from a frozen stock solution immediately before use. Ensure the final concentration of any organic solvent used for initial solubilization (if not using the HCl salt) is minimal and non-toxic to the cells. |

| Inconsistent or no observable effect on cell viability or proliferation. | - Sub-optimal concentration. - Compound degradation. - Cell line resistance. | - Perform a dose-response curve (e.g., 1 µM to 200 µM) to determine the IC50 value for your specific cell line. - Prepare fresh working solutions for each experiment. - Consider the expression level of PKM2 in your cell line, as this is the primary target. |

| High levels of cell death, even at low concentrations. | High sensitivity of the cell line to the compound. | Start with a lower concentration range in your dose-response experiments (e.g., 0.1 µM to 50 µM). |

| Difficulty dissolving the compound. | Using the free base form which has lower aqueous solubility. | Use the hydrochloride salt of 4-amino-2-methyl-1-naphthol, which is water-soluble. |

Quantitative Data

The following tables summarize the available quantitative data for 4-amino-2-methyl-1-naphthol and related compounds.

Table 1: IC50 Values for PKM2 Inhibition by 4-amino-2-methyl-1-naphthol

| Target | IC50 (µM) | Reference |

| PKM2 | 28 | [3] |

| PKM1 | 191 | [3] |

| PKL | 120 | [3] |

Table 2: Cytotoxicity (IC50 in µM) of Related Aminobenzylnaphthol Derivatives in Various Cancer Cell Lines

Note: These are not values for 4-amino-2-methyl-1-naphthol but for structurally related compounds, providing an estimate for effective concentration ranges.

| Cell Line | Compound | IC50 (µM) at 24h | IC50 (µM) at 72h | Reference |

| Pancreatic Cancer (BxPC-3) | MMZ-140C | 30.15 ± 9.39 | 30.13 - 32.42 | [4] |

| MMZ-167C | 66.19 ± 7.36 | - | [4] | |

| MMZ-45AA | - | 13.26 | [4] | |

| Colorectal Cancer (HT-29) | MMZ-45B | 31.78 ± 3.93 | - | [4] |

| MMZ-140C | 37.76 ± 3.2 | 11.55 | [4] | |

| MMZ-147CE | 111.5 ± 2.12 | - | [4] | |

| Cervical Cancer (HeLa) | Compound 4j | - | 4.63 - 5.54 | [4] |

| Compound 4k | - | 4.63 - 5.54 | [4] | |

| Compound 4l | - | 4.63 - 5.54 | [4] |

Experimental Protocols

1. Protocol for Determining IC50 using MTT Assay

This protocol provides a general framework. Optimization for specific cell lines is recommended.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Preparation: Prepare a series of dilutions of 4-amino-2-methyl-1-naphthol from your stock solution in the appropriate cell culture medium.

-

Treatment: Remove the overnight medium from the cells and replace it with the medium containing different concentrations of the compound. Include a vehicle control (medium with the same amount of solvent used for the stock solution).

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

2. Protocol for Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

-

Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of 4-amino-2-methyl-1-naphthol for the chosen duration.

-

Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cell pellet with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide according to the manufacturer's protocol.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Annexin V-positive, PI-negative cells are in early apoptosis.

-

Annexin V-positive, PI-positive cells are in late apoptosis/necrosis.

-

Visualizations

Signaling Pathway of PKM2 Inhibition by 4-amino-2-methyl-1-naphthol

Caption: Inhibition of active PKM2 by 4-amino-2-methyl-1-naphthol leads to metabolic stress and apoptosis.

Experimental Workflow for IC50 Determination

Caption: A typical workflow for determining the IC50 value of a compound in a cell-based assay.

Troubleshooting Logic Diagram

Caption: A decision tree for troubleshooting common issues in cell culture experiments.

References

- 1. The role of pyruvate kinase M2 in anticancer therapeutic treatments - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Vitamins in cell culture media: Stability and stabilization strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Cytotoxic Evaluation of a Series of 2-Amino-Naphthoquinones against Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]